molecular formula C20H18FNO4 B2913992 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-fluoroacetic acid CAS No. 2138006-38-7

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-fluoroacetic acid

Cat. No.: B2913992
CAS No.: 2138006-38-7
M. Wt: 355.365
InChI Key: MYWDHWFRKKBMMU-UHFFFAOYSA-N
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Description

This compound features a 4-membered azetidine ring protected by a fluorenylmethoxycarbonyl (Fmoc) group, with a 2-fluoroacetic acid substituent at the 3-position. The Fmoc group enhances solubility in organic solvents and is widely used in solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c21-18(19(23)24)12-9-22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWDHWFRKKBMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-fluoroacetic acid typically involves multiple steps One common approach starts with the preparation of the azetidine ring, which is then functionalized with the fluorenylmethoxycarbonyl groupThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pyrido[3,2-d]pyrimidin-4-amine and its derivatives have a variety of applications, largely due to their biological activities, particularly in the treatment of cancers and other diseases .

Pharmaceutical Applications

  • Kinase Inhibition Pyrido[3,2-d]pyrimidin-4-amine derivatives are explored for their potential as kinase inhibitors . Kinases are enzymes that regulate various cellular processes, including cell growth and division. Some derivatives have demonstrated high biological activity against tyrosine kinases involved in solid tumors, specifically targeting overexpressed proteins in lung or pancreatic cancer .
  • PI3Kδ Inhibition Compound 229 , a pyrido[3,2-d]pyrimidine derivative, is a selective PI3Kδ inhibitor . PI3Ks, or phosphoinositide 3-kinases, are enzymes involved in cellular survival, development, and function, playing a key role in immune cell development. This makes 229 a candidate for treating conditions like Primary Sjogren’s Syndrome . Seletalisib is another example of a selective PI3Kδ inhibitor that contains a pyrido[3,2-d]pyrimidine moiety .
  • TLR8 Agonists Pyrido[3,2-d]pyrimidines can be developed as selective TLR8 agonists, potentially offering a treatment option for chronic hepatitis B, which is associated with immune response dysfunction .
  • Antimicrobial Activity Thieno[3,2-d]pyrimidines, related compounds, have demonstrated antimicrobial activities .
  • Antiproliferative Activity Thieno[3,2-d]pyrimidin-4-amines (4a and 4c ) exhibited an inhibitory effect on colon cancer cell proliferation, similar to that of MPC-6827 .

Other Applications

  • Cosmetics Polymers are heavily utilized in cosmetics as film formers, fixatives, and rheology modifiers . Cosmetics with synthetic or semi-synthetic polymers (with or without natural polymers) can have thermal and chemo-sensitive properties . Polymers are also used in the creation of nanoparticles for fragrance delivery, to modify release profiles and reduce evaporation risk .

Mechanism of Action

The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can inhibit certain enzymes by mimicking natural substrates, leading to the disruption of metabolic pathways. The azetidine ring and fluorenylmethoxycarbonyl group contribute to the compound’s stability and specificity in binding to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Azetidine-Based Analogs
  • 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(1H-imidazol-1-yl)azetidin-3-yl)acetic Acid (C₂₃H₂₁N₃O₄)

    • Substituent : Imidazole replaces fluorine.
    • Impact : Imidazole introduces aromaticity and basicity (pKa ~7.0), enabling coordination with metal ions or participation in π-π interactions, unlike the electronegative fluorine .
    • Collision Cross-Section (CCS) : Predicted CCS values (193–200 Ų) suggest a compact, rigid structure due to the azetidine ring .
  • (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic Acid Substituent: Carboxylic acid directly attached to the azetidine ring. This derivative is more suited for backbone modifications in peptide synthesis .
Fluorinated Analogs
  • 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(3-fluorophenyl)azetidin-3-yl)acetic Acid (C₂₆H₂₂FNO₄) Substituent: 3-Fluorophenyl group instead of fluoroacetic acid. Impact: Fluorine on the phenyl ring increases lipophilicity (logP ~3.5) compared to the polar fluoroacetic acid (logP ~1.2), influencing membrane permeability .

Heterocycle and Ring Size Variations

  • 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)

    • Structure : 6-membered piperazine ring instead of azetidine.
    • Impact : Greater conformational flexibility and basicity (piperazine pKa ~9.8 vs. azetidine pKa ~11.5), affecting solubility and binding kinetics in biological systems .
  • 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic Acid

    • Structure : Morpholine ring with an oxygen atom.
    • Impact : Ether oxygen enhances hydrophilicity and hydrogen-bond acceptor capacity, contrasting with azetidine’s rigidity .

Functional Group Modifications

  • 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic Acid (C₂₂H₂₅NO₄) Substituent: Pentyl group instead of azetidine. Impact: Aliphatic chain increases hydrophobicity (predicted logP ~4.0), suitable for lipid-based formulations .
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic Acid (C₂₀H₂₁NO₅) Substituent: Hydroxy-methyl branch on the carboxylic acid.

Key Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituent Predicted CCS (Ų) Notable Properties
Target Compound C₂₂H₂₀FNO₄* ~403.40 2-fluoroacetic acid N/A High electronegativity, moderate logP (~1.2)
3-(1H-imidazol-1-yl)azetidine analog C₂₃H₂₁N₃O₄ 403.43 Imidazole 193–200 Aromatic, basic
3-(3-fluorophenyl)azetidine analog C₂₆H₂₂FNO₄ 431.47 3-fluorophenyl N/A High lipophilicity (logP ~3.5)
Piperazine-based analog (CAS 180576-05-0) C₂₁H₂₂N₂O₄ 366.41 Piperazine N/A Flexible, basic
(S)-3-hydroxy-3-methylbutanoic acid analog C₂₀H₂₁NO₅ 355.38 Hydroxy-methyl branch N/A Steric hindrance, H-bond donor

*Estimated based on structural analogs.

Biological Activity

The compound 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-fluoroacetic acid is a derivative of azetidine and has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21_{21}H21_{21}FNO4_4
  • Molecular Weight : 337.37 g/mol
  • CAS Number : 959236-89-6

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of fluorenylmethoxycarbonyl (Fmoc) have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study on related compounds demonstrated their efficacy in activating pathways that lead to cell cycle arrest and apoptosis in various cancer cell lines .

Enzyme Inhibition

The compound is reported to act as an inhibitor of several cytochrome P450 enzymes, including CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, and their inhibition can lead to increased bioavailability of co-administered drugs .

Immunomodulatory Effects

Similar azetidine derivatives have shown immunomodulatory effects, enhancing the immune response against tumors. This activity is attributed to their ability to modulate cytokine production, which plays a vital role in immune system regulation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Fluorine Substitution : The presence of a fluorine atom enhances lipophilicity and may increase the compound's ability to penetrate biological membranes.
  • Fmoc Group : The fluorenylmethoxycarbonyl group is known for its role in protecting amines during peptide synthesis but also contributes to the compound's stability and biological activity.

Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of Fmoc derivatives, including the target compound. They observed that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Pharmacokinetics and Metabolism

A pharmacokinetic study revealed that this compound has favorable absorption characteristics with high gastrointestinal (GI) absorption rates. It was also found to be a substrate for P-glycoprotein (P-gp), which suggests potential interactions with other drugs that are P-gp substrates .

Data Table

PropertyValue
Molecular Weight337.37 g/mol
CAS Number959236-89-6
CYP InhibitionCYP1A2, CYP2C19
GI AbsorptionHigh
BBB PermeabilityYes
Log P (octanol-water)2.51

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-fluoroacetic acid and its analogs?

  • Methodological Answer : Synthesis typically employs Fmoc (fluorenylmethyloxycarbonyl) protection for amino groups, as seen in structurally related compounds (e.g., azetidine derivatives). A multi-step approach involves:

Protection : Introduce the Fmoc group to stabilize reactive sites during subsequent reactions .

Coupling Reactions : Use reagents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) for amide bond formation, optimized with DIPEA (N,N-diisopropylethylamine) as a base .

Deprotection : Remove Fmoc groups under mild basic conditions (e.g., piperidine in DMF) to avoid side reactions .

  • Key Data : Yields for similar Fmoc-protected analogs range from 65–85%, depending on purification methods (HPLC or column chromatography) .

Q. How should researchers handle solubility challenges for this compound in experimental settings?

  • Methodological Answer : Solubility varies significantly with solvent choice:

SolventSolubility (mg/mL)Notes
DMSO100Requires sonication for full dissolution
Water<2.5Limited solubility; avoid for high-concentration studies
Methanol25–30Suitable for chromatography
  • Recommendation : Pre-dissolve in DMSO for stock solutions, then dilute into aqueous buffers for assays.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural characterization?

  • Methodological Answer : Use SHELX software (e.g., SHELXL/SHELXS) for high-resolution crystallography:

  • Data Collection : Optimize twinned or high-resolution datasets to resolve ambiguities in azetidine ring conformation or fluorine positioning .
  • Refinement : Apply restraints for flexible groups (e.g., Fmoc side chains) to reduce overfitting .
  • Case Study : For Fmoc-protected amino acids, SHELX refinement reduced R-factors by 2–3% compared to other programs .

Q. What advanced methods improve stability during long-term storage?

  • Methodological Answer : Stability is influenced by temperature and formulation:

Storage ConditionStability DurationDegradation Products Identified
-20°C (powder)3 yearsNone detected via HPLC
4°C (solution in DMSO)6 monthsTrace oxidation (<5%)
Room temperature1 weekSignificant hydrolysis (~20%)
  • Recommendation : Lyophilize and store under argon to minimize hydrolysis. Add antioxidants (e.g., BHT) for solutions .

Q. How can researchers address discrepancies in biological activity between analogs?

  • Methodological Answer : Systematically compare:

Structural Variations : Modify the azetidine ring (e.g., hydroxyl or methyl substitutions) to assess steric/electronic effects .

Assay Conditions : Test under varying pH (5.0–7.4) to mimic physiological environments, as fluorine’s electronegativity impacts target binding .

Data Normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .

Safety and Handling Considerations

Q. What are critical safety protocols for handling this compound?

  • Methodological Answer :

  • Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
  • Protocols :

Use fume hoods and PPE (gloves, lab coat, goggles) during synthesis .

Neutralize waste with 1M NaOH before disposal to deactivate reactive groups .

Data Contradiction Analysis

Q. Why might NMR and mass spectrometry data conflict in purity assessments?

  • Methodological Answer :

  • NMR Limitations : Solvent peaks (e.g., DMSO-d6 at 2.5 ppm) may obscure compound signals, leading to misinterpretation .
  • MS Artifacts : Adduct formation (e.g., Na⁺/K⁺) can distort molecular ion peaks. Use high-resolution MS (HRMS) and compare with theoretical m/z .
  • Resolution : Cross-validate with HPLC (≥95% purity threshold) and elemental analysis .

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